amine](/img/structure/B13298056.png)
[(3,4-Dimethylphenyl)methyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21NO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions, and the amine group is attached to a 3-methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)methylamine typically involves the reaction of 3,4-dimethylbenzyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dimethylphenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Primary or secondary amines, or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(3,4-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
(3,4-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Dimethoxyphenyl)methylamine: Similar structure but with methoxy groups instead of methyl groups on the phenyl ring.
(3,4-Dimethylphenyl)methylamine: Similar structure but with a different alkyl chain attached to the amine group.
(3,4-Dimethylphenyl)methylamine: Similar structure but with a hydroxy group instead of a methoxy group on the alkyl chain.
These compounds share similar chemical properties but may have different biological activities and applications, highlighting the uniqueness of (3,4-Dimethylphenyl)methylamine.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11-5-6-13(9-12(11)2)10-14-7-4-8-15-3/h5-6,9,14H,4,7-8,10H2,1-3H3 |
InChI Key |
UXBAGRBPCOIFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


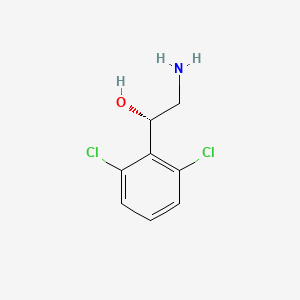
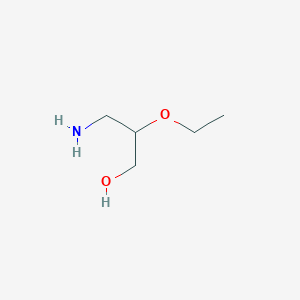
![Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate](/img/structure/B13297986.png)
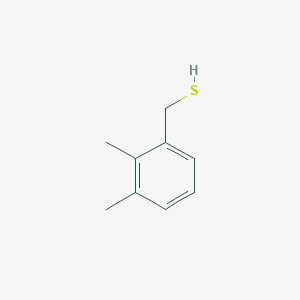

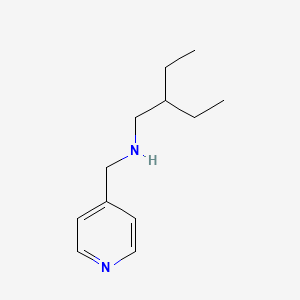
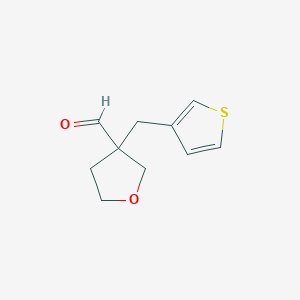

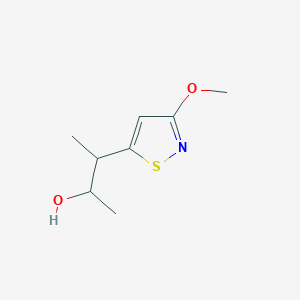

![N-[(5-methylfuran-2-yl)methyl]cycloheptanamine](/img/structure/B13298034.png)


![[(2-Chloroethoxy)methyl]cyclopropane](/img/structure/B13298076.png)
